REACTION_CXSMILES
|
[CH3:1][NH2:2].[CH3:3][O:4][C:5]1[C:10]2[C:11](=O)[O:12]C(=O)[NH:14][C:9]=2[CH:8]=[CH:7][CH:6]=1>O.CCOC(C)=O>[NH2:14][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]([O:4][CH3:3])[C:10]=1[C:11]([NH:2][CH3:1])=[O:12]
|
Name
|
|
Quantity
|
1.57 mL
|
Type
|
reactant
|
Smiles
|
CN
|
Name
|
|
Quantity
|
700 mg
|
Type
|
reactant
|
Smiles
|
COC1=CC=CC2=C1C(OC(N2)=O)=O
|
Name
|
|
Quantity
|
5 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
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AMBIENT
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Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at room temperature for 36 hours
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed sequentially with saturated aqueous sodium carbonate, water and brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Reaction Time |
36 h |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C(=O)NC)C(=CC=C1)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 457 mg | |
YIELD: PERCENTYIELD | 70% | |
YIELD: CALCULATEDPERCENTYIELD | 70.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |